molecular formula C14H14BrNO2 B1396308 2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide CAS No. 1332528-98-9

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide

Cat. No.: B1396308
CAS No.: 1332528-98-9
M. Wt: 308.17 g/mol
InChI Key: KDTAPBXSYMMURA-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by its unique structure, which includes a dibenzofuran moiety linked to an ethanamine group via an ether linkage, and is typically available as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide typically involves the following steps:

    Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.

    Etherification: The dibenzofuran moiety is then reacted with an appropriate alkylating agent, such as 2-chloroethanol, under basic conditions to form 2-(dibenzo[b,d]furan-2-yloxy)ethanol.

    Amination: The hydroxyl group of 2-(dibenzo[b,d]furan-2-yloxy)ethanol is converted to an amine group through a substitution reaction with ammonia or an amine source.

    Salt Formation: Finally, the free base is treated with hydrobromic acid to form the hydrobromide salt of 2-(dibenzo[b,d]furan-2-yloxy)ethanamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dibenzo[b,d]furan-2-yloxy)ethanol
  • 2-(Dibenzo[b,d]furan-2-yloxy)ethylamine
  • 2-(Dibenzo[b,d]furan-2-yloxy)acetic acid

Uniqueness

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

2-dibenzofuran-2-yloxyethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.BrH/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14;/h1-6,9H,7-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTAPBXSYMMURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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